(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-substituted methylene group and a sec-butyl chain at the N3 position. Its molecular formula is C₂₇H₂₆N₄O₂S₂, with an average molecular mass of 510.65 g/mol and a monoisotopic mass of 510.1505 g/mol . The Z-configuration of the methylene group is critical for its stereochemical stability and intermolecular interactions.
Properties
CAS No. |
623933-02-8 |
|---|---|
Molecular Formula |
C24H23N3O2S2 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-16(2)27-23(28)21(31-24(27)30)14-18-15-26(19-8-6-5-7-9-19)25-22(18)17-10-12-20(29-3)13-11-17/h5-16H,4H2,1-3H3/b21-14- |
InChI Key |
IEMQXEAZDGYPHV-STZFKDTASA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with sec-butylamine, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound exhibits reactivity due to its functional groups, enabling diverse chemical transformations:
Oxidation
-
Reagents : Oxidizing agents like hydrogen peroxide (H₂O₂).
-
Conditions : Controlled pH and temperature.
-
Outcome : Introduction of oxidized functional groups (e.g., modification of sulfur-containing moieties).
Reduction
-
Reagents : Reducing agents such as sodium borohydride (NaBH₄).
-
Conditions : pH-dependent; typically in inert solvents.
-
Outcome : Alteration of oxidation states (e.g., reduction of carbonyl groups).
Substitution
-
Reagents : Nucleophiles or electrophiles (e.g., aromatic amines, thioglycolic acid).
-
Conditions : Vary based on substituent position and reactivity.
-
Outcome : Replacement of functional groups (e.g., methylene substitution).
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Controlled pH | Introduction of oxidized groups |
| Reduction | Sodium borohydride | Neutral/inert solvent | Modification of oxidation states |
| Substitution | Nucleophiles/Electrophiles | Varies | Replacement of functional groups |
Reaction Mechanisms and Kinetics
The compound’s reactivity is influenced by its thiazolidinone-pyrazole hybrid structure :
-
Kinetics : Reaction rates depend on substituent positions (e.g., methoxyphenyl vs. phenyl groups), with electron-donating groups accelerating nucleophilic substitution.
-
Stability : The thiazolidinone ring and sulfur atom contribute to moderate stability under standard conditions, though pH sensitivity may affect reactivity.
Comparative Analysis of Synthetic Routes
While the primary synthesis involves condensation, alternative methods for thiazolidin-4-one derivatives include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit antimicrobial properties. Studies have shown that thiazolidinones can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways. This mechanism may involve binding to specific enzymes critical for microbial survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity makes it a candidate for treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound may have anticancer effects. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Such compounds have been shown to inhibit tumor growth in various cancer models, highlighting their potential as lead compounds in cancer therapy .
Enzyme Inhibition
The primary mechanism of action for this compound likely involves enzyme inhibition. It may bind to the active sites of enzymes involved in critical biological processes, thereby preventing substrate binding and catalysis. Such interactions can lead to therapeutic effects in conditions where enzyme inhibition is beneficial .
Molecular Target Interaction
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may involve assessing binding affinities and determining the structural basis for its activity against specific enzymes or receptors.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation reactions. Characterization techniques such as NMR and HRMS are employed to confirm the structure and purity of the synthesized compound .
In vitro studies have demonstrated the biological activity of this compound against various cell lines, showcasing its potential as a therapeutic agent. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent Variations in Pyrazole and Thiazolidinone Moieties
The target compound is structurally analogous to several derivatives with modifications in substituent groups. Key examples include:
Key Observations :
- Alkyl Chain Length : The sec-butyl chain (C₄H₉) at N3 offers intermediate steric bulk compared to pentyl (C₅H₁₁) in ’s compound, which may affect solubility or membrane permeability .
- Stereochemical Impact: The Z-configuration of the methylene group is conserved across analogs, suggesting its necessity for maintaining planar geometry in the thiazolidinone core .
Computational and Crystallographic Analysis
- SHELX Software : Used for refining crystal structures of similar compounds, ensuring accurate stereochemical assignments .
Biological Activity
The compound (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. The structure consists of a thiazolidinone core with various substituents that contribute to its biological activity. The presence of the pyrazole moiety is particularly noteworthy as it is associated with significant pharmacological effects.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds similar to this one have shown to arrest the cell cycle at the S phase, leading to reduced proliferation in cancer cell lines .
- Case Study : In a study evaluating the anticancer potential of thiazolidinone derivatives, the compound exhibited significant inhibitory activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating potent cytotoxicity .
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties, primarily through their action as PPARγ agonists:
- Mechanism : By activating PPARγ, these compounds enhance insulin sensitivity and promote glucose uptake in adipocytes. This mechanism is crucial for managing type 2 diabetes .
- Research Findings : A derivative similar to our compound demonstrated significant glucose-lowering effects in diabetic animal models, suggesting a potential therapeutic application in diabetes management .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has been extensively documented:
- Spectrum of Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is highly influenced by their structural features:
| Substituent | Effect on Activity |
|---|---|
| Sec-butyl group | Enhances lipophilicity and bioavailability |
| Pyrazole ring | Contributes to anticancer and anti-inflammatory properties |
| Methoxyphenyl group | Increases potency against specific cancer types |
Modifications at various positions on the thiazolidinone ring can lead to enhanced activity or selectivity towards specific biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this thiazolidinone derivative, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Stepwise synthesis : Start with the condensation of a 1,5-diarylpyrazole core (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a thiazolidinone precursor (e.g., 3-sec-butyl-2-thioxothiazolidin-4-one) under reflux in ethanol or glacial acetic acid. Monitor progress via TLC .
-
Cyclization : Use mercaptoacetic acid or thiourea derivatives to form the thiazolidinone ring. Optimize temperature (80–120°C) and solvent polarity (DMF/EtOH mixtures improve crystallinity) .
-
Purification : Recrystallize using ethanol or DMF/EtOH (1:1) to enhance purity .
- Key Considerations :
-
Substituent steric effects (e.g., sec-butyl) may slow reaction kinetics; extended reflux times (2–6 hours) are often required.
-
Use phosphorous oxychloride (POCl₃) as a cyclization catalyst for improved yields .
Q. How should researchers validate the structural integrity of this compound?
- Characterization Techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxyphenyl (δ ~3.8 ppm for OCH₃), thioxo (C=S, δ ~190–200 ppm in ¹³C), and Z-configuration of the exocyclic double bond (J coupling analysis) .
- IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Anisotropic displacement parameters (ORTEP plots) resolve stereochemical ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for predicting electronic properties and binding affinities?
- Methodology :
-
DFT Studies : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE < 3 eV suggests potential bioactivity) .
-
Molecular Docking : Use AutoDock Vina to simulate interactions with targets like hemoglobin subunits (PDB ID: 1HHO). Prioritize binding poses with ΔG < -7 kcal/mol .
-
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, S···S contacts) using CrystalExplorer to explain packing motifs .
- Data Contradictions :
-
Discrepancies in docking scores may arise from protonation states or tautomerism. Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) .
Q. How can researchers resolve conflicting biological activity data across studies?
- Case Study :
- If antimicrobial assays show variable IC₅₀ values (e.g., 10 μM vs. 50 μM):
Standardize Assays : Use CLSI guidelines for MIC determination.
Control Substituents : Compare with analogs lacking the methoxyphenyl group to isolate electronic vs. steric effects .
Synchrotron Data : Re-refine X-ray structures to confirm if crystal packing influences solubility/bioavailability .
- Statistical Tools :
- Apply multivariate analysis (e.g., PCA) to correlate substituent descriptors (Hammett σ, π parameters) with activity trends .
Q. What experimental designs are recommended for evaluating antioxidant potential?
- Methodology :
- DPPH Assay : Prepare 0.1 mM compound in DMSO. Measure absorbance at 517 nm after 30 min. IC₅₀ < 50 μM indicates significant radical scavenging .
- SOD Mimic Activity : Use nitroblue tetrazolium (NBT) reduction assay under UV light. Compare kinetics with ascorbic acid controls .
- Advanced Validation :
- ESR spectroscopy to detect superoxide radical (O₂⁻•) quenching. Signal reduction >50% at 10 μM confirms activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
